
Di-3-pyridylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-3-pyridylmercury is an organomercury compound that features a mercury atom bonded to three pyridyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-3-pyridylmercury typically involves the reaction of mercury(II) salts with pyridine or its derivatives. One common method is the reaction of mercury(II) chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced purification techniques are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Di-3-pyridylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and pyridine derivatives.
Reduction: Reduction reactions can convert this compound to mercury metal and pyridine.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and substituted pyridine derivatives.
Applications De Recherche Scientifique
Di-3-pyridylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: this compound is used in the development of advanced materials and as a precursor for other organomercury compounds.
Mécanisme D'action
The mechanism of action of Di-3-pyridylmercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-2-pyridylmercury
- Di-4-pyridylmercury
- Tri-pyridylmercury
Uniqueness
Di-3-pyridylmercury is unique due to the specific positioning of the pyridyl groups, which influences its chemical reactivity and interaction with other molecules. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
20738-78-7 |
|---|---|
Formule moléculaire |
C10H8HgN2 |
Poids moléculaire |
356.78 g/mol |
Nom IUPAC |
dipyridin-3-ylmercury |
InChI |
InChI=1S/2C5H4N.Hg/c2*1-2-4-6-5-3-1;/h2*1-2,4-5H; |
Clé InChI |
XWKSLJPUQPZEGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)[Hg]C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


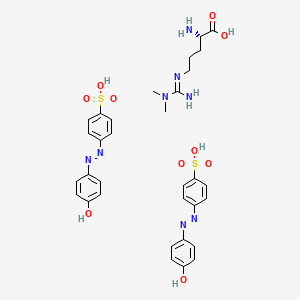
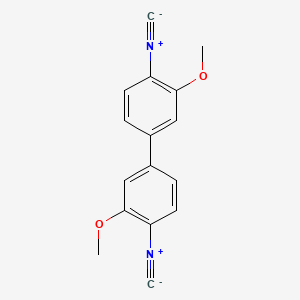
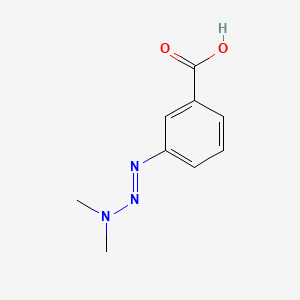
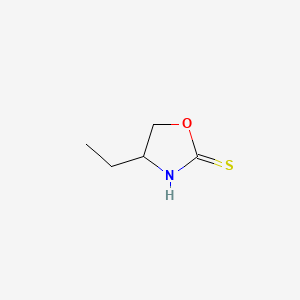
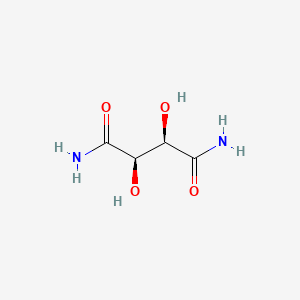
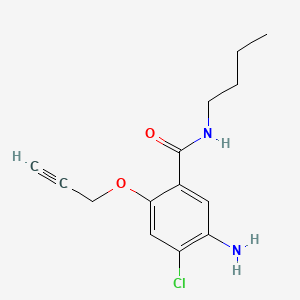
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

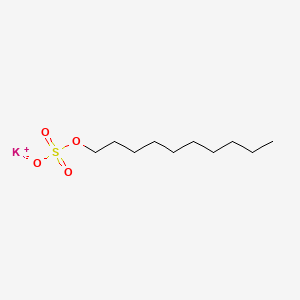

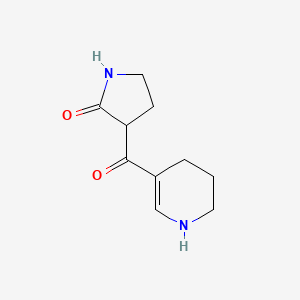
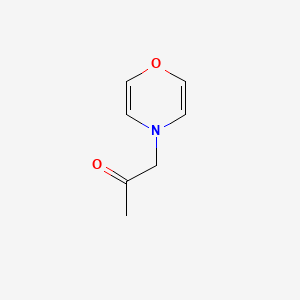
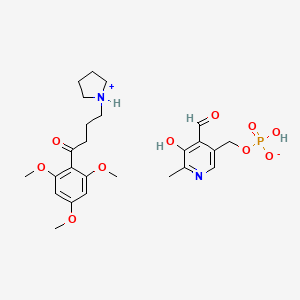
![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
